molecular formula C3H8N2O B12392776 N-Nitrosomethylethylamine-d5 CAS No. 69278-56-4

N-Nitrosomethylethylamine-d5

Cat. No.: B12392776
CAS No.: 69278-56-4
M. Wt: 93.14 g/mol
InChI Key: RTDCJKARQCRONF-WNWXXORZSA-N
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Description

N-Nitrosomethylethylamine-d5 is a deuterium-labeled derivative of N-Nitrosomethylethylamine. It is a stable isotope compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use as a tracer in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitrosomethylethylamine-d5 typically involves the nitrosation of deuterated secondary amines. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid. The deuterated secondary amine precursor is first prepared by substituting hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosomethylethylamine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Nitrosomethylethylamine-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Nitrosomethylethylamine-d5 involves its metabolic activation by cytochrome P450 enzymes. This leads to the formation of reactive intermediates that can interact with DNA, proteins, and other biomolecules. The primary molecular targets include DNA, where it forms covalent adducts, leading to potential mutagenic and carcinogenic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Nitrosomethylethylamine-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium alters the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and environmental studies .

Properties

CAS No.

69278-56-4

Molecular Formula

C3H8N2O

Molecular Weight

93.14 g/mol

IUPAC Name

N-methyl-N-(1,1,2,2,2-pentadeuterioethyl)nitrous amide

InChI

InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3/i1D3,3D2

InChI Key

RTDCJKARQCRONF-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C)N=O

Canonical SMILES

CCN(C)N=O

Origin of Product

United States

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